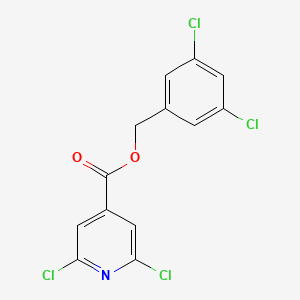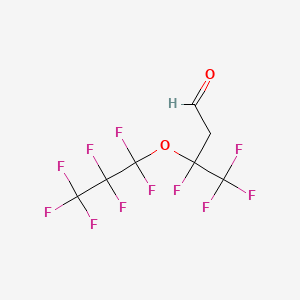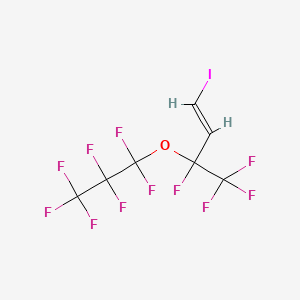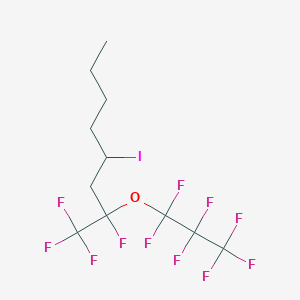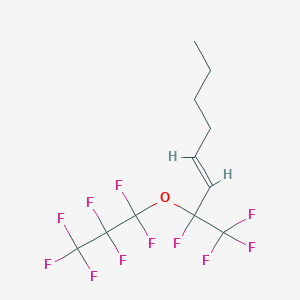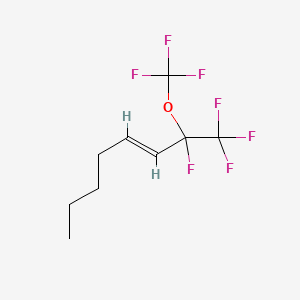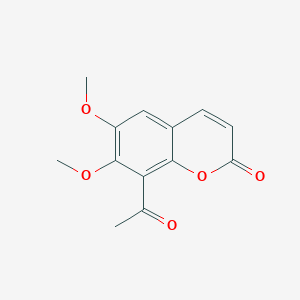
8-Acetyl-6,7-dimethoxycoumarin
描述
8-Acetyl-6,7-dimethoxycoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications Coumarins are characterized by a benzene ring fused to an α-pyrone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-6,7-dimethoxycoumarin typically involves the acetylation of 6,7-dimethoxycoumarin. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst to form coumarins. For this compound, the reaction conditions often include:
Reagents: 6,7-dimethoxyphenol, acetic anhydride, and a strong acid catalyst such as sulfuric acid.
Conditions: The reaction is typically carried out at elevated temperatures (around 100-150°C) to facilitate the condensation and acetylation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable.
化学反应分析
Types of Reactions
8-Acetyl-6,7-dimethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the methoxy groups under basic conditions.
Major Products
Oxidation: Quinones or other oxidized coumarin derivatives.
Reduction: Alcohols or other reduced forms of the original compound.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
8-Acetyl-6,7-dimethoxycoumarin has a wide range of applications in scientific research:
作用机制
The mechanism of action of 8-Acetyl-6,7-dimethoxycoumarin involves its interaction with various molecular targets and pathways:
相似化合物的比较
8-Acetyl-6,7-dimethoxycoumarin can be compared with other coumarin derivatives such as:
6,7-Dimethoxycoumarin: Lacks the acetyl group, which may result in different biological activities and chemical properties.
7-Hydroxycoumarin: Contains a hydroxyl group instead of methoxy groups, leading to different reactivity and applications.
Esculetin (6,7-Dihydroxycoumarin): Known for its strong antioxidant properties and use in traditional medicine.
属性
IUPAC Name |
8-acetyl-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7(14)11-12-8(4-5-10(15)18-12)6-9(16-2)13(11)17-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPAMSBRHITOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=C1OC)OC)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


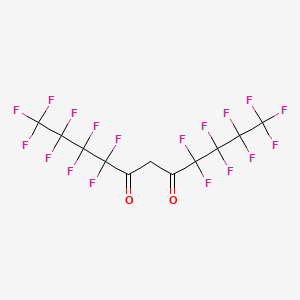
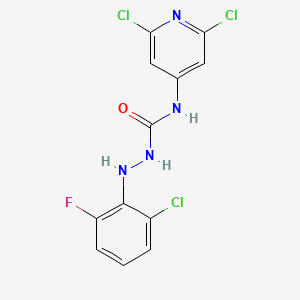
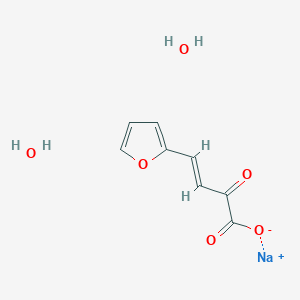
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine](/img/structure/B3041128.png)

